

# 1-Ethylpiperidin-3-amine structure and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Ethylpiperidin-3-amine

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An In-depth Technical Guide to **1-Ethylpiperidin-3-amine**: Structure, Properties, Synthesis, and Applications

## Introduction

**1-Ethylpiperidin-3-amine** is a heterocyclic amine featuring a piperidine core, a foundational structure in medicinal chemistry. The piperidine ring is a prevalent motif in numerous FDA-approved drugs and natural alkaloids, valued for its ability to impart favorable physicochemical properties such as enhanced solubility and lipophilicity, which are critical for developing drug-like candidates.<sup>[1][2]</sup> This guide offers a comprehensive technical overview of **1-Ethylpiperidin-3-amine**, detailing its chemical structure, properties, synthesis, and applications to serve as a critical resource for researchers, scientists, and professionals in drug development.

## Molecular Structure and Identification

**1-Ethylpiperidin-3-amine**, with the molecular formula  $C_7H_{16}N_2$ , is a chiral compound existing as two distinct enantiomers, (R)- and (S)-**1-Ethylpiperidin-3-amine**. The structure consists of a six-membered piperidine ring substituted with an ethyl group on the ring nitrogen (position 1) and a primary amine group at position 3. This substitution pattern creates a stereocenter at the C3 position.

Caption: Chemical structures of racemic, (S)-, and (R)-**1-Ethylpiperidin-3-amine**.

Table 1: Key Identifiers for **1-Ethylpiperidin-3-amine**

Identifier	Value
IUPAC Name	<b>1-ethylpiperidin-3-amine</b> <a href="#">[3]</a>
CAS Number	6789-94-2 (for racemate) <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
	1149384-34-8 (for (S)-enantiomer) <a href="#">[8]</a>
	1020396-26-2 (for (R)-enantiomer) <a href="#">[9]</a>
Molecular Formula	C <sub>7</sub> H <sub>16</sub> N <sub>2</sub> <a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Weight	128.22 g/mol <a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Canonical SMILES	CCN1CCCC(C1)N

| InChIKey | WAKUKXKZEXFXJP-UHFFFAOYSA-N |

## Physicochemical Properties

The properties of **1-Ethylpiperidin-3-amine** are dictated by its constituent functional groups: a basic tertiary amine integrated within the piperidine ring, a primary amine at the C3 position, and an ethyl group that enhances lipophilicity.

Table 2: Physicochemical Data

Property	Value	Source(s)
Boiling Point	<b>155.1°C (at 760 mmHg)</b>	<a href="#">[5]</a>
Flash Point	60.6°C	<a href="#">[5]</a>
Density	0.898 g/cm <sup>3</sup> (Predicted)	<a href="#">[9]</a>

| pKa (Conjugate Acid) | 11.06 ± 0.20 (Predicted) |[\[9\]](#) |

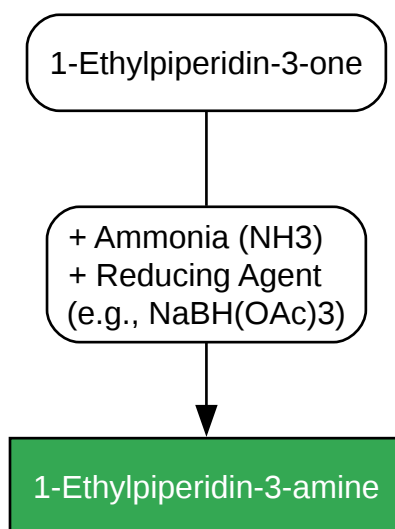
The molecule possesses two basic centers. The ring nitrogen, being a tertiary amine, is a strong base. The ethyl group, through a positive inductive effect, increases the electron density on this nitrogen, making it slightly more basic than unsubstituted piperidine (pKa of conjugate

acid  $\sim 11.22$ )<sup>[11]</sup>. The primary exocyclic amine at C3 also contributes significantly to the overall basicity of the molecule. This dual basicity is a key feature in its synthetic applications, allowing for differential reactivity based on steric hindrance and electronic effects.

## Synthesis and Reactivity

### Synthetic Pathway: Reductive Amination

A prevalent and efficient method for synthesizing **1-Ethylpiperidin-3-amine** is the reductive amination of 1-ethylpiperidin-3-one. This pathway is favored for its operational simplicity and high yields.



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Caption: Workflow for synthesis via reductive amination.

#### Experimental Protocol: Synthesis via Reductive Amination

- **Reaction Setup:** To a solution of 1-ethylpiperidin-3-one (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a source of ammonia, typically ammonium acetate (2.0-3.0 eq). The choice of a mild reducing agent like sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ , 1.5 eq) is crucial; it is selective for the imine formed in situ and tolerant of the slightly acidic conditions generated by ammonium acetate, preventing side reactions.

- Execution: Stir the mixture at ambient temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the ketone starting material.
- Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield pure **1-Ethylpiperidin-3-amine**.

## Reactivity Profile

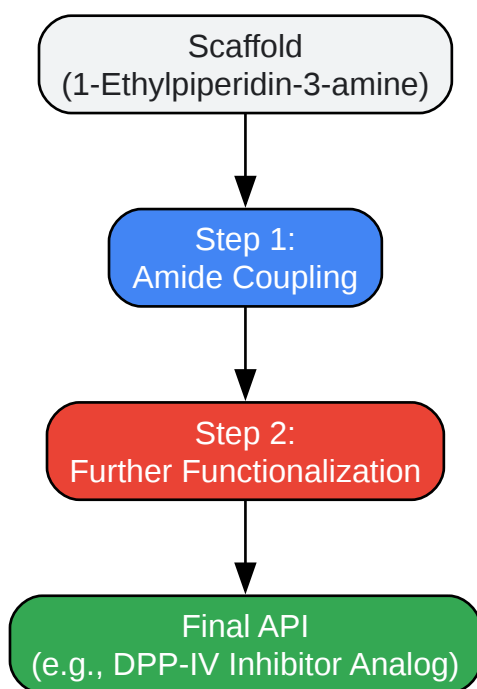
The reactivity is dominated by its two amine functionalities.

- Primary Amine (C3): This group readily participates in standard amine reactions such as acylation, alkylation, sulfonylation, and formation of Schiff bases. Its accessibility makes it the primary site for derivatization in multi-step syntheses.
- Tertiary Amine (N1): This nitrogen is strongly basic and nucleophilic. While it can be quaternized with reactive alkylating agents, its primary role is often as an acid scavenger or a directing group in more complex transformations.

This differential reactivity allows for selective functionalization, a highly desirable trait for a synthetic building block. For instance, the primary amine can be protected (e.g., as a Boc-carbamate), allowing for chemistry to be performed elsewhere in the molecule, followed by deprotection.

## Applications in Medicinal Chemistry

The 3-aminopiperidine scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents. It is a key component in Dipeptidyl Peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used to treat type 2 diabetes.<sup>[12]</sup> **1-Ethylpiperidin-3-amine** serves as a versatile starting point for accessing analogs of these complex molecules. The N-ethyl group provides a handle to modulate the molecule's lipophilicity and metabolic stability compared to simpler N-H or N-methyl analogs.



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Caption: Logical progression from building block to Active Pharmaceutical Ingredient (API).

The compound also serves as a known intermediate in the synthesis of an impurity of Amisulpride, an antipsychotic medication, highlighting its relevance in both process chemistry and regulatory analysis.[4]

## Spectroscopic Characterization

Definitive identification of **1-Ethylpiperidin-3-amine** relies on a combination of spectroscopic techniques. The expected spectral data provide a unique fingerprint for the molecule.

Table 3: Predicted Spectroscopic Signatures

Technique	Feature	Predicted Chemical Shift / Wavenumber
<sup>1</sup> H NMR	-NH <sub>2</sub> (primary amine)	δ 0.5 - 3.0 ppm (broad singlet)
	-CH-NH <sub>2</sub> (methine)	δ ~2.5 - 3.0 ppm
	-CH <sub>2</sub> -N (ring & ethyl)	δ ~2.0 - 2.8 ppm
	-CH <sub>2</sub> - (ring)	δ ~1.4 - 1.9 ppm
	-CH <sub>3</sub> (ethyl)	δ ~1.0 ppm (triplet)
<sup>13</sup> C NMR	-CH-NH <sub>2</sub> (C3)	δ ~45 - 55 ppm
	-CH <sub>2</sub> -N (ring carbons)	δ ~50 - 60 ppm
	-CH <sub>2</sub> -N (ethyl)	δ ~47 ppm
	-CH <sub>2</sub> - (ring carbons)	δ ~20 - 35 ppm
	-CH <sub>3</sub> (ethyl)	δ ~12 ppm
IR Spectroscopy	N-H Stretch (primary amine)	3400–3250 cm <sup>-1</sup> (two bands) <a href="#">[13]</a> <a href="#">[14]</a>
	N-H Bend (primary amine)	1650–1580 cm <sup>-1</sup> <a href="#">[13]</a> <a href="#">[14]</a>
	C-N Stretch (aliphatic)	1250–1020 cm <sup>-1</sup> <a href="#">[13]</a>
Mass Spectrometry	Molecular Ion [M] <sup>+</sup>	m/z = 128.13

|| Key Fragment | Alpha-cleavage adjacent to either nitrogen. |

Note: NMR shifts are approximate and depend on the solvent used.

## Safety and Handling

As a reactive amine, **1-Ethylpiperidin-3-amine** requires careful handling to ensure laboratory safety.

- Hazards: The compound is classified as a skin and eye irritant.[5] Inhalation may cause respiratory tract irritation.[5] The related compound N-ethylpiperidine is a flammable liquid and can be absorbed through the skin.[15][16]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17] Use spark-proof tools and keep the compound away from heat, sparks, and open flames.[17]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[17]
- First Aid:
  - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[17]
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[17]
  - Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[17]
  - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

## Conclusion

**1-Ethylpiperidin-3-amine** is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its dual amine functionalities, combined with the modulatory effect of the N-ethyl group, provide a rich platform for creating diverse molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the research and development of novel pharmaceuticals and fine chemicals.

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- To cite this document: BenchChem. [1-Ethylpiperidin-3-amine structure and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145787#1-ethylpiperidin-3-amine-structure-and-chemical-properties]



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